1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(3-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-10-4-2-9(3-5-10)11(16)8-14-7-6-12(13-14)15(17)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYJLSURLKUINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound characterized by its unique structural features, including a methoxyphenyl group and a nitropyrazolyl moiety. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, material science, and biological studies.
Medicinal Chemistry
Drug Development:
The compound serves as a valuable scaffold for the synthesis of novel pharmacological agents. Its structural components can be modified to enhance potency and selectivity against specific biological targets, such as enzymes or receptors involved in disease processes.
Mechanism of Action:
The presence of the nitro group allows for bioreduction, leading to reactive intermediates that may interact with cellular components. This property is particularly relevant in the development of anticancer agents and other therapeutics targeting metabolic pathways.
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain cancer cell lines. For instance, modifications to the nitro group have been shown to influence the compound's cytotoxicity and selectivity, highlighting the importance of structure-activity relationships in drug design.
Material Science
Novel Materials:
Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonics. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells.
Research Findings:
Studies indicate that the incorporation of this compound into polymer matrices can enhance the electrical conductivity and photostability of the resulting materials, making them suitable for advanced electronic applications .
Biological Studies
Interaction Studies:
The compound is used in biological research to investigate the interactions between nitro and pyrazole groups with various biological systems. Understanding these interactions can provide insights into metabolic pathways and potential therapeutic targets.
In Vitro Studies:
In vitro assays have shown that this compound can modulate signaling pathways related to inflammation and apoptosis, suggesting its potential as an anti-inflammatory or anti-apoptotic agent .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Biological Activity
1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound notable for its unique structural features, which include a methoxyphenyl group and a nitropyrazolyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets.
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-(4-methoxyphenyl)-2-(3-nitropyrazol-1-yl)ethanone
- Molecular Formula : C₁₂H₁₁N₃O₄
- CAS Number : 1006569-70-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : 4-methoxybenzaldehyde is reacted with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate.
- Purification : The resultant product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent:
- Melanoma Cell Lines : In vitro assays have demonstrated significant cytotoxicity against melanoma cell lines, with IC50 values indicating potent activity. For example, compounds similar to this structure have shown IC50 values as low as 0.5 µM against resistant melanoma cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | UACC-62 | <0.5 |
| Similar Compound | A375 | 0.5 ± 0.1 |
The biological mechanism of action may involve the following pathways:
- Enzyme Inhibition : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inhibiting critical enzymes involved in cancer cell proliferation.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate metabolic stability, but further studies are required to optimize its pharmacological profile .
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
- Study on Melanoma Treatment : A study indicated that derivatives exhibiting a methoxy group showed enhanced activity against BRAF mutant melanoma cells, suggesting that modifications at the phenyl ring can significantly influence biological activity .
- Cell Cycle Arrest : Research demonstrated that certain derivatives induced G2/M phase cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents .
Comparative Analysis
When compared to related compounds, such as 1-(4-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethanone, the nitro-substituted variant exhibits distinct biological activities due to differences in electronic properties and potential interactions with biological targets.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone | Nitro group | Potent anticancer activity |
| 1-(4-Methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)ethanone | Amino group | Different interaction profile |
Preparation Methods
One-Pot Synthesis via Sequential Dehydrogenation and Alkylation
The most industrially viable method involves a one-pot synthesis leveraging polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This approach, adapted from the preparation of analogous pyrazole derivatives, begins with the cyclization of 4-methoxyphenylhydrazine hydrochloride with an α,β-unsaturated carbonyl compound (e.g., methyl acrylate) to form a pyrazolidin-3-one intermediate. Subsequent dehydrogenation using iodine or sulfur in DMF yields 1-(4-methoxyphenyl)-3-hydroxy-1H-pyrazole, which undergoes in situ alkylation with 2-nitrobenzyl bromide without isolation.
Critical parameters include:
-
Solvent selection : Polar aprotic solvents enable both cyclization and alkylation steps, eliminating phase-transfer catalysts.
-
Temperature control : Alkylation proceeds optimally at 25–30°C, minimizing side reactions.
-
Yield optimization : Reported yields exceed 85% due to suppressed intermediate degradation.
Condensation with Schiff Base Intermediates
An alternative route involves forming a Schiff base intermediate between 1-(4-methoxyphenyl)ethan-1-one and 3-nitro-1H-pyrazole-1-carbaldehyde. This method, inspired by thiazolidinone syntheses, employs ethanol as the solvent and anhydrous ZnCl₂ as a catalyst. The Schiff base undergoes cyclocondensation with 2-mercaptosuccinic acid to yield the target compound.
Key advantages include:
Vilsmeier-Haack Formylation Followed by Acylation
A less common but high-yielding method utilizes the Vilsmeier-Haack reaction to form a pyrazole-4-carboxaldehyde intermediate, which is subsequently acylated. Adapted from diphenylpyrazole syntheses, this two-step process involves:
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Formylation : Treating 3-nitro-1H-pyrazole with DMF/POCl₃ to generate 3-nitro-1H-pyrazole-4-carboxaldehyde.
-
Friedel-Crafts acylation : Reacting the aldehyde with 4-methoxyphenylacetyl chloride in the presence of AlCl₃.
This method achieves 75–80% yields but requires stringent moisture control.
Comparative Analysis of Methodologies
| Method | Solvent System | Temperature Range | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| One-pot synthesis | DMF/DMSO | 25–30°C | 85–90 | No intermediate isolation; cost-effective | Requires anhydrous conditions |
| Schiff base route | Ethanol | 80°C (reflux) | 65–70 | Adaptable to derivatives | Moderate yields; multi-step purification |
| Vilsmeier-Haack | DMF/POCl₃, CH₂Cl₂ | 0–5°C (Step 1) | 75–80 | High-purity product | Moisture-sensitive reagents |
Optimization Strategies and Challenges
Solvent Recycling in One-Pot Syntheses
The reuse of polar aprotic solvents across multiple steps, as demonstrated in chlorophenylpyrazole production, reduces waste and costs. For instance, DMF from the dehydrogenation step can directly dissolve the nitrobenzyl bromide for alkylation, minimizing solvent consumption by 40%.
Nitro Group Compatibility
The electron-withdrawing nitro group on the pyrazole ring necessitates careful pH control during alkylation. Basic conditions (>pH 9) risk denitration, while acidic media (<pH 4) may protonate the pyrazole nitrogen, reducing reactivity. Buffered systems (pH 6–7) using ammonium acetate are ideal.
Purification Techniques
Chromatography-free purification is achievable via:
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% pure product.
-
Antisolvent precipitation : Adding hexane to DMF solutions precipitates the compound.
Scalability and Industrial Applications
The one-pot method is preferred for large-scale production due to:
Q & A
Q. What are the key synthetic routes for 1-(4-Methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation. A critical step is the introduction of the nitro group at the 3-position of the pyrazole, which requires controlled electrophilic substitution using reagents like nitric acid or acetyl nitrate. The methoxyphenyl group is introduced through nucleophilic substitution or Friedel-Crafts acylation. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–80°C), and inert atmospheres to prevent oxidation of sensitive intermediates .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data are collected using diffractometers (e.g., Stoe IPDS II). Structural refinement employs software like SHELXL, which refines atomic coordinates, thermal parameters, and occupancy factors. For example, in related methoxyphenyl-pyrazole derivatives, SHELXL resolved torsion angles between the pyrazole and phenyl rings to confirm planar geometry .
Q. What spectroscopic methods are used to confirm molecular structure and purity?
- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 301.08 for CHNO).
- FT-IR : Peaks at 1520–1550 cm (NO stretching) and 1680 cm (ketone C=O) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature Control : Lower temperatures (0–5°C) during nitration reduce side reactions like over-nitration.
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution efficiency.
- Inert Atmosphere : Nitrogen gas prevents oxidation of intermediates, as seen in analogous pyrazole syntheses .
- Workup Procedures : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Q. How does the nitro group’s position on the pyrazole ring influence bioactivity compared to structural analogs?
The 3-nitro group enhances electron-withdrawing effects, increasing electrophilicity and interaction with biological targets like microbial enzymes. For example:
| Compound | Nitro Position | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-(3 -nitro-1H-pyrazol-1-yl)ethan-1-one | 3 | 12.5 (vs. S. aureus) |
| 1-(4-Nitrophenyl)-2-(4 -nitro-1H-pyrazol-1-yl)ethan-1-one | 4 | 25.0 (vs. S. aureus) |
The 3-nitro derivative shows twofold higher antimicrobial potency due to better binding to bacterial dihydrofolate reductase .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Structural Validation : Confirm compound identity via SC-XRD and HPLC to rule out isomer contamination.
- Assay Standardization : Use consistent microbial strains (e.g., ATCC 25923 for S. aureus) and MTT protocols for cytotoxicity.
- SAR Analysis : Compare substituent effects; e.g., replacing methoxy with chlorine (as in ) alters lipophilicity and target affinity .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C for related compounds).
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation under 254 nm light .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
